3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-pyrrolidin-1-ylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-16-9-2-1-8-15(16)13-6-5-7-14(12-13)21(19,20)17-10-3-4-11-17/h1-2,5-9,12,18H,3-4,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGHPXKVKSIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683649 | |
| Record name | 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-58-5 | |
| Record name | [1,1′-Biphenyl]-2-ol, 3′-(1-pyrrolidinylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261896-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Modifications of the 1,1 Biphenyl 2 Ol Core:
The biphenyl (B1667301) scaffold is a foundational element in many pharmacologically active compounds. researchgate.net The relative positioning of the hydroxyl and sulfonyl groups is likely critical for defining the molecule's interaction with biological targets. Future studies should include the synthesis of isomers where the hydroxyl group is moved from the 2-position to the 4-position, or the sulfonyl group is shifted from the 3'- to the 2'- or 4'-positions. Additionally, the introduction of small, electron-donating or electron-withdrawing substituents (e.g., fluorine, chlorine, methyl, methoxy) onto either phenyl ring could significantly alter the compound's electronic profile, lipophilicity, and metabolic stability, thereby fine-tuning its activity and pharmacokinetic profile. nih.gov
Modifications of the Pyrrolidine Ring:
The pyrrolidine (B122466) ring is considered a "privileged scaffold" in medicinal chemistry, often enhancing aqueous solubility and providing a three-dimensional vector for interacting with protein targets. nih.govnbinno.compharmablock.com Its replacement with other saturated heterocycles could yield valuable SAR data. For example, substituting pyrrolidine with piperidine (B6355638) (a six-membered ring) or morpholine (B109124) (which introduces an ether oxygen) would probe the impact of ring size and hydrogen bond accepting capability on biological efficacy. nbinno.compharmablock.com Furthermore, introducing substituents onto the pyrrolidine ring itself could create additional interaction points with a target protein, potentially increasing potency or selectivity. The non-planar, sp³-hybridized nature of this ring allows for precise spatial orientation of such substituents. nih.govresearchgate.net
Modifications of the Sulfonyl Linker:
| Structural Motif | Proposed Modification | Potential Impact on Properties/Activity | Rationale |
|---|---|---|---|
| Biphenyl (B1667301) Core | Vary position of -OH and -SO₂-pyrrolidine groups | Altered binding geometry and potency | Optimizing interactions with target binding pocket. |
| Biphenyl Core | Add substituents (e.g., -F, -Cl, -CH₃) to phenyl rings | Modulation of lipophilicity, metabolic stability, and electronic properties | Fine-tuning ADME/Tox profile and target engagement. nih.gov |
| Pyrrolidine (B122466) Ring | Replace with other cyclic amines (e.g., piperidine (B6355638), morpholine) | Changes in solubility, basicity, and hydrogen bonding capacity | Exploring the effect of ring size and heteroatom composition on pharmacokinetics and potency. nbinno.compharmablock.com |
| Pyrrolidine Ring | Introduce substituents on the pyrrolidine ring | Creation of new interactions with target; improved selectivity | Exploiting the 3D space of the binding site for enhanced affinity. nih.govresearchgate.net |
Computational and Theoretical Investigations of 3 Pyrrolidin 1 Ylsulfonyl 1,1 Biphenyl 2 Ol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations offer a powerful lens through which to examine the electronic characteristics of a molecule. By solving the Schrödinger equation with various approximations, we can gain a detailed understanding of the geometry, energy, and electronic properties of 3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-ol.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. stackexchange.com This process involves finding the coordinates that correspond to the lowest energy on the potential energy surface. For a molecule like this compound, a common approach would be to use a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.netnih.gov
Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT (B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Value |
| Bond Length | C-C (biphenyl) | ~1.49 Å |
| C-S (sulfonyl) | ~1.77 Å | |
| S=O (sulfonyl) | ~1.43 Å | |
| S-N (sulfonyl-pyrrolidine) | ~1.63 Å | |
| C-O (hydroxyl) | ~1.36 Å | |
| Bond Angle | C-S-N | ~107° |
| O=S=O | ~120° | |
| Dihedral Angle | C-C-C-C (biphenyl) | ~40-50° |
Note: These are representative values and would be precisely determined by the DFT calculation.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution across a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.orgmdpi.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
For this compound, the MEP map would likely show the most negative potential (typically colored red) around the oxygen atoms of the sulfonyl group and the hydroxyl group, indicating these are the most electron-rich regions and likely sites for electrophilic attack. researchgate.netresearchgate.net The regions around the hydrogen atoms of the hydroxyl group and the aromatic rings would exhibit a positive potential (typically colored blue), highlighting them as electron-deficient areas susceptible to nucleophilic attack. The pyrrolidine (B122466) ring would present a more neutral potential. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl-2-ol moiety, while the LUMO would likely be distributed over the electron-withdrawing sulfonyl group and the adjacent phenyl ring. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and would be calculated using a suitable level of theory.
Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for its identification and characterization.
NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. nih.govacs.orgruc.dk For this compound, the calculations would predict distinct signals for the aromatic protons of the two different phenyl rings, the protons of the pyrrolidine ring, and the hydroxyl proton. Similarly, the chemical shifts of the carbon atoms in the biphenyl (B1667301) backbone, the pyrrolidine ring, and the sulfonyl group would be calculated.
IR Spectroscopy: The vibrational frequencies in an IR spectrum can also be computed using DFT. researchgate.net The predicted spectrum for the target molecule would show characteristic stretching frequencies for the O-H bond of the hydroxyl group, the S=O bonds of the sulfonyl group, the C-S and S-N bonds, and the various C-H and C-C bonds of the aromatic and aliphatic parts of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations would likely predict strong absorptions in the UV region corresponding to π-π* transitions within the biphenyl system.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
| 1H NMR | Aromatic Protons | 6.8 - 8.0 ppm |
| Pyrrolidine Protons | 1.8 - 3.5 ppm | |
| Hydroxyl Proton | 5.0 - 6.0 ppm | |
| 13C NMR | Aromatic Carbons | 110 - 160 ppm |
| Pyrrolidine Carbons | 25 - 50 ppm | |
| IR | O-H stretch | ~3400 cm-1 |
| S=O stretch | ~1350, 1160 cm-1 | |
| UV-Vis | λmax | ~250-280 nm |
Note: These are estimated values and would be refined by specific computational models.
Molecular Dynamics (MD) Simulations for Conformational Sampling
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govacs.org MD simulations are particularly useful for exploring the different conformations a flexible molecule can adopt. mdpi.comnih.gov
For this compound, MD simulations would be crucial for understanding the rotational flexibility around the C-C bond of the biphenyl group and the C-S and S-N bonds. These simulations would reveal the accessible range of dihedral angles and the relative energies of different conformers, providing insight into the molecule's shape and how it might interact with other molecules.
A critical prerequisite for accurate MD simulations is a reliable force field, which is a set of parameters that describe the potential energy of the system. github.ionih.gov For a novel molecule like this compound, a specific set of force field parameters may need to be developed. nih.govresearchgate.net
This parameterization process typically involves using quantum mechanical calculations to derive parameters for bond stretching, angle bending, and dihedral rotations that are not available in standard force fields like AMBER, CHARMM, or OPLS. aip.org The partial atomic charges would also be determined to accurately model the electrostatic interactions. This ensures that the classical mechanical model used in the MD simulation faithfully represents the quantum mechanical nature of the molecule.
Prediction of Physico-Chemical Properties and ADMET-related Descriptors (Computational Only)There are no published computational predictions for properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET) for this compound.
Should research on this compound become publicly available, a detailed article could be generated.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling establishes a mathematical relationship between the structural features of a molecule (descriptors) and its physicochemical properties. scbdd.com This approach is invaluable for understanding how structural modifications can be used to optimize a compound's profile.
To build a QSPR model, the structure of this compound would be converted into a set of numerical descriptors. These descriptors quantify various aspects of the molecular structure and can be calculated using software like PaDEL or Dragon. osdd.netucdavis.edu
Table 4: Key Molecular Descriptors for this compound
| Descriptor Class | Example Descriptor | Description | Relevance to Properties |
| 0D (Constitutional) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Affects diffusion and permeability. |
| Atom Count | The total number of atoms or specific types of atoms (e.g., N, O, S). | Relates to polarity and hydrogen bonding capacity. | |
| 1D (Functional Groups) | Number of H-bond donors | Counts groups that can donate a hydrogen atom to a hydrogen bond (e.g., -OH). | Influences solubility and target binding. |
| Number of H-bond acceptors | Counts atoms that can accept a hydrogen bond (e.g., O in -SO2, O in -OH). | Influences solubility and target binding. | |
| 2D (Topological) | Wiener Index | A distance-based index that reflects molecular branching and size. | Correlates with boiling point, viscosity, and surface tension. |
| Zagreb Index | A descriptor that quantifies the degree of branching in a molecule. | Can relate to molecular connectivity and shape. | |
| 3D (Geometrical) | Radius of Gyration | A measure of the molecule's spatial extension. | Relates to molecular size and shape, affecting receptor fit. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Directly impacts solubility and interactions with the environment. |
By analyzing the descriptors for a series of analogues, a QSPR model can reveal which structural features most significantly impact key properties. For this compound, the following correlations can be anticipated based on established structure-activity relationship principles for sulfonamides and biphenyls: openaccesspub.orgyoutube.com
Lipophilicity (LogP): LogP is expected to increase with the addition of non-polar substituents (e.g., alkyl or halogen groups) to the biphenyl rings. Conversely, adding polar groups would decrease LogP. The size and substitution pattern on the pyrrolidine ring would also modulate lipophilicity.
Aqueous Solubility (LogS): Solubility is inversely correlated with lipophilicity. Structural modifications that increase hydrogen bonding potential (e.g., adding more hydroxyl or amine groups) would enhance aqueous solubility.
Acidity (pKa of Phenol): The pKa of the phenolic hydroxyl group is sensitive to the electronic effects of substituents on the biphenyl rings. Electron-withdrawing groups (e.g., nitro, cyano) would decrease the pKa (making it more acidic), while electron-donating groups (e.g., methoxy (B1213986), alkyl) would increase it.
Permeability: Permeability generally follows a parabolic relationship with lipophilicity. The TPSA is also a strong predictor; increasing the number of polar atoms (N, O) would decrease passive permeability. Therefore, modifications to the sulfonamide or the addition of other polar groups would need to be carefully balanced to maintain optimal permeability.
These computational predictions and QSPR insights provide a foundational understanding of the physicochemical profile of this compound, guiding further experimental validation and chemical optimization efforts.
Structure Activity/property Relationship Sar/spr Studies on Derivatives of 3 Pyrrolidin 1 Ylsulfonyl 1,1 Biphenyl 2 Ol
Design Principles for Analogues and Derivatives
Systematic Modification of the Pyrrolidine (B122466) Ring
The pyrrolidine ring, a common motif in bioactive molecules, offers several avenues for modification. nih.gov Alterations to this saturated heterocycle can significantly impact a compound's solubility, lipophilicity, and binding interactions with biological targets. Key modifications include ring substitution, ring expansion or contraction, and the introduction of heteroatoms.
Substituents on the pyrrolidine ring can modulate steric bulk and electronic properties. For instance, the introduction of fluorine atoms can alter metabolic stability and binding affinity. The position of substitution is also crucial, as it can influence the orientation of the entire pyrrolidine moiety.
Ring homologation to a piperidine (B6355638) or contraction to an azetidine (B1206935) ring can affect the conformational flexibility and the spatial projection of the sulfonyl group, which in turn can impact target engagement.
Below is a hypothetical data table illustrating the effect of pyrrolidine ring modifications on a specific biological activity.
| Compound ID | Modification | Lipophilicity (logP) | Biological Activity (IC50, µM) |
| 1a | Unsubstituted Pyrrolidine | 2.5 | 1.2 |
| 1b | 3-fluoro-pyrrolidine | 2.6 | 0.8 |
| 1c | 3,3-difluoro-pyrrolidine | 2.8 | 0.5 |
| 1d | Piperidine | 2.8 | 3.5 |
| 1e | Azetidine | 2.2 | 5.1 |
This table is for illustrative purposes and the data is hypothetical.
Variation in the Sulfonyl Linkage (e.g., sulfoxide (B87167), sulfone analogues)
A sulfoxide analogue would introduce a chiral center at the sulfur atom, potentially allowing for stereoselective interactions with a biological target. The sulfoxide group is also more polar than the sulfonamide, which could affect solubility and cell permeability. A sulfone, being a stronger electron-withdrawing group, would alter the electronic distribution across the biphenyl (B1667301) system.
| Compound ID | Linkage | Dipole Moment (Debye) | Aqueous Solubility (mg/L) |
| 2a | Sulfonamide | 4.5 | 50 |
| 2b | Sulfoxide | 5.2 | 75 |
| 2c | Sulfone | 5.8 | 60 |
This table is for illustrative purposes and the data is hypothetical.
Substituent Effects on the Biphenyl Core
The biphenyl scaffold is a privileged structure in drug discovery, and its substitution pattern is a critical determinant of biological activity. nih.gov The relative orientation of the two phenyl rings and the nature of the substituents dictate the molecule's shape and electronic properties.
The positions of the pyrrolidin-1-ylsulfonyl and hydroxyl groups on the biphenyl core are crucial. Studies on positional isomers, where these groups are moved to different positions on the phenyl rings, can reveal the optimal geometry for target interaction. For instance, moving the hydroxyl group from the 2-position to the 4-position could significantly alter the molecule's ability to act as a hydrogen bond donor.
The introduction of various substituents on the biphenyl rings can fine-tune the electronic and steric properties of the molecule. Electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, nitro) can modulate the pKa of the phenolic hydroxyl group and influence aromatic interactions. The size and shape of the substituents also play a role in determining how the molecule fits into a binding pocket. nih.govresearchgate.net
| Compound ID | Substituent on Biphenyl Core | Electronic Effect | Steric Effect | Biological Activity (IC50, µM) |
| 3a | None | Neutral | Minimal | 1.2 |
| 3b | 4'-Fluoro | Electron-withdrawing | Small | 0.9 |
| 3c | 4'-Methoxy | Electron-donating | Medium | 2.5 |
| 3d | 4'-Trifluoromethyl | Strongly Electron-withdrawing | Medium | 0.4 |
| 3e | 3',5'-Dichloro | Electron-withdrawing | Large | 1.8 |
This table is for illustrative purposes and the data is hypothetical.
Hydroxyl Group Derivatization and Its Impact
The phenolic hydroxyl group is a key functional group that can participate in hydrogen bonding and influence the compound's acidity and solubility. researchgate.netnih.gov Derivatization of this group can serve multiple purposes, such as creating prodrugs, improving metabolic stability, or modulating the binding mode.
Common derivatization strategies include etherification (e.g., forming a methoxy group) or esterification (e.g., forming an acetate (B1210297) ester). These modifications can significantly alter the physicochemical properties of the parent compound. For example, converting the hydroxyl group to an ether or ester would remove its hydrogen bond donating capability and increase its lipophilicity. nih.gov
| Compound ID | Hydroxyl Derivatization | H-bond Donor | Lipophilicity (logP) | Metabolic Stability (t1/2, min) |
| 4a | -OH | Yes | 2.5 | 30 |
| 4b | -OCH3 | No | 3.1 | 60 |
| 4c | -OCOCH3 | No | 3.4 | >120 (as prodrug) |
This table is for illustrative purposes and the data is hypothetical.
Synthesis of Libraries of 3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-ol Analogues
The generation of a diverse chemical library is the foundational step in any SAR study. For the this compound scaffold, modern high-throughput synthesis techniques are employed to rapidly produce a wide array of analogues.
Parallel Synthesis and Combinatorial Approaches
Parallel synthesis is a highly effective strategy for creating libraries of related compounds, where multiple reactions are run simultaneously in arrays of separate reaction vessels. nih.govacs.org A plausible and efficient approach to synthesizing a library of this compound analogues involves a convergent strategy utilizing the Suzuki-Miyaura cross-coupling reaction, a cornerstone in the formation of biaryl compounds. arabjchem.orgnih.gov
A representative parallel synthesis workflow could be designed as follows:
Preparation of Building Block A (Aryl Boronic Acids/Esters): A diverse set of substituted phenylboronic acids or their corresponding pinacol (B44631) esters would be sourced or synthesized. Variation at this stage allows for probing the effects of substituents on one of the biphenyl rings.
Preparation of Building Block B (Functionalized Aryl Halide): A key building block, such as 1-bromo-2-methoxy-3-iodobenzene, would be reacted with a library of cyclic amines (e.g., pyrrolidine, piperidine, morpholine) following conversion of the iodo-group to a sulfonyl chloride. This creates a diverse panel of sulfonylated aryl bromides.
Parallel Suzuki Coupling: The library of aryl boronic acids (Building Block A) is reacted with the panel of sulfonylated aryl bromides (Building Block B) under palladium-catalyzed Suzuki coupling conditions. This step is typically performed in a 96-well plate format to generate hundreds of unique biphenyl cores. thieme-connect.de
Deprotection: The final step involves the deprotection of the hydroxyl group (e.g., cleavage of a methyl ether using BBr₃) to yield the target library of [1,1'-biphenyl]-2-ol derivatives.
This modular "split-and-pool" strategy allows for the combinatorial assembly of a large and diverse library from a smaller set of starting materials, enabling a thorough exploration of the chemical space around the parent compound. thieme-connect.de
Yield and Purity Assessment of Analogous Compounds
Ensuring the quality of compounds within a library is crucial to avoid false positives or negatives in subsequent screening assays. researchgate.net High-throughput analytical techniques are therefore integrated into the synthesis workflow. chimia.ch
The primary methods for assessment include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for high-throughput analysis. researchgate.net A rapid LC gradient provides a chromatographic trace where the area under the curve of the main peak (detected by UV) gives an estimate of purity. Simultaneously, the mass spectrometer confirms that the major peak has the correct molecular weight for the intended product. nih.gov An entire 96-well plate can be analyzed in a matter of hours.
High-Performance Liquid Chromatography (HPLC): For compounds that appear promising or for which LC-MS data is ambiguous, analytical HPLC with UV detection provides more accurate purity data. Compounds falling below a certain purity threshold (e.g., 90%) are flagged for purification. nih.gov
Preparative HPLC: Impure compounds are purified using automated preparative HPLC systems, which can handle large numbers of samples and isolate the target compound from reaction byproducts and starting materials. acs.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for every compound in a large library due to lower throughput, ¹H NMR is the gold standard for structural confirmation of key analogues. nih.gov Furthermore, Quantitative NMR (qNMR) can be employed to determine the exact purity of final compounds or reference standards with high accuracy, using a certified internal standard. acs.orgnih.govbwise.kr
| Technique | Primary Purpose | Throughput | Key Information Provided |
|---|---|---|---|
| LC-MS | Initial screen for identity and purity | Very High (minutes per sample) | Molecular Weight, Purity Estimate |
| Analytical HPLC | Accurate purity determination | High (5-15 minutes per sample) | Purity (%) based on UV absorption |
| Preparative HPLC | Purification of compounds | Medium | Isolation of pure compound |
| ¹H NMR | Structural confirmation and final purity check | Low to Medium | Unambiguous structure, Accurate Purity (qNMR) |
Comparative Analysis of Structural Features and Resultant Activities/Properties
With a library of pure, characterized analogues in hand, the relationship between chemical structure and biological activity can be systematically investigated. The following sections are based on a hypothetical biological target, such as the kappa opioid receptor (KOR), for which structurally related biphenyl sulfonamides have shown activity. nih.gov
Mechanistic Insights from Structure-Property Correlations
Changes in molecular structure directly influence physicochemical properties, which in turn govern how a molecule interacts with its biological target. The key correlations for this scaffold include:
Lipophilicity: Substituents on the biphenyl rings can dramatically alter the compound's lipophilicity (often measured as logP). Increasing lipophilicity with alkyl or haloalkyl groups may enhance membrane permeability and access to hydrophobic binding pockets, but excessive lipophilicity can lead to poor solubility and non-specific binding.
Electronic Effects: The introduction of electron-withdrawing groups (e.g., -CF₃, -CN) or electron-donating groups (e.g., -OCH₃, -CH₃) on the biphenyl rings can modulate the pKa of the 2-ol group and the electron density of the aromatic systems. These changes can affect hydrogen bonding strength and π-π stacking interactions within a receptor binding site. researchgate.net
Steric Factors: The size and position of substituents are critical. Bulky groups at the ortho-positions of the biphenyl linkage (positions 2, 6, 2', 6') can restrict the rotation around the central C-C bond. This torsional restriction can lock the molecule into a specific conformation that may be more or less favorable for binding. researchgate.net
Hydrogen Bonding: The 2-ol group and the sulfonyl oxygens are key hydrogen bond acceptors/donors. Esterification or etherification of the hydroxyl group would test its importance as a hydrogen bond donor. Modifying the cyclic amine on the sulfonamide (e.g., pyrrolidine vs. piperidine vs. azetidine) can subtly alter the orientation of the sulfonyl group and its interactions.
Identification of Pharmacophores or Key Structural Determinants (if biologically relevant)
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. Based on the this compound scaffold and data from related KOR antagonists, a hypothetical pharmacophore model can be proposed. nih.govmdpi.com
The key pharmacophoric features would likely include:
Aromatic/Hydrophobic Region 1 (H1): The phenyl ring bearing the 2-ol group.
Aromatic/Hydrophobic Region 2 (H2): The second phenyl ring bearing the sulfonamide group. The specific dihedral angle between H1 and H2 is likely crucial.
Hydrogen Bond Donor (D1): The hydroxyl group at the 2-position.
Hydrogen Bond Acceptor (A1): The two oxygen atoms of the sulfonyl group.
Hydrophobic/Cyclic Amine Feature (H3): The pyrrolidine ring, which occupies a specific volume and may engage in van der Waals interactions.
A systematic SAR study, as summarized in the hypothetical data below, would validate this model.
| Compound | Modification from Parent Structure | Hypothetical KOR Binding Affinity (Ki, nM) | Inferred Importance of Feature |
|---|---|---|---|
| Parent | N/A | 5 | Baseline |
| Analogue 1 | 2-OH replaced with 2-OCH₃ | 150 | Critical: H-bond donor is vital |
| Analogue 2 | 2-OH replaced with 2-H | >1000 | Critical: Hydroxyl group is essential |
| Analogue 3 | Pyrrolidine replaced with Dimethylamine | 25 | Important: Cyclic structure preferred |
| Analogue 4 | Pyrrolidine replaced with Azetidine | 8 | Tolerated: Ring size can be varied slightly |
| Analogue 5 | 4'-Fluoro substituent added | 2 | Beneficial: Substitution can enhance affinity |
| Analogue 6 | Sulfonyl group replaced with Carbonyl | 850 | Critical: Sulfonamide geometry/electronics are key |
Development of Predictive Models for Future Compound Design
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to predict the activity of novel compounds before their synthesis. nih.gov By correlating the biological activities of the synthesized library with calculated molecular descriptors, a predictive model can be built. researchgate.netmdpi.com
The process for developing a QSAR model for this series would involve:
Data Set Assembly: The synthesized library of analogues serves as the training set, with their experimentally determined biological activities (e.g., Ki values) as the dependent variable.
Descriptor Calculation: For each molecule, a wide range of computational descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, atom counts, topological polar surface area) and 3D descriptors (e.g., van der Waals volume, dipole moment, solvent-accessible surface area). researchgate.net
Model Building: Using statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the descriptors (independent variables) with the biological activity. nih.gov
Model Validation: The model's robustness and predictive power are rigorously tested. Internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation (predicting the activity of a separate test set of compounds) are performed. A statistically significant model (e.g., with high R² and Q² values) is considered reliable. tiu.edu.iqnih.gov
A validated QSAR model can then be used to perform virtual screening of large compound databases or to prioritize the design of new analogues, focusing synthetic efforts on compounds predicted to have the highest activity.
Mechanistic Investigations of 3 Pyrrolidin 1 Ylsulfonyl 1,1 Biphenyl 2 Ol if Applicable
Molecular Recognition and Binding Mechanisms (Not Applicable)
There is currently no available data from studies such as enzyme inhibition assays or receptor binding analyses for 3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-ol. Therefore, its potential molecular targets and the nature of its interactions remain unknown.
Characterization of Binding Kinetics and Thermodynamics
Information regarding the binding kinetics (e.g., association and dissociation rate constants) and thermodynamic parameters (e.g., enthalpy and entropy changes) of this compound with any biological target has not been reported.
Identification of Specific Amino Acid Residues Involved in Binding
Without knowledge of a specific biological target, no studies have been conducted to identify the key amino acid residues that might be involved in the binding of this compound.
Role of Water Molecules in Ligand-Target Interactions
The potential role of water molecules in mediating or stabilizing the interaction of this compound with a biological target has not been explored.
Cellular Uptake and Intracellular Localization Studies (In Vitro, Mechanistic Focus) (Not Applicable)
There is a lack of published research on the cellular pharmacology of this compound.
Membrane Permeability Assays (e.g., Caco-2, PAMPA)
No data from in vitro permeability assays, such as Caco-2 cell monolayer or Parallel Artificial Membrane Permeability Assays (PAMPA), are available for this compound. Consequently, its potential for passive diffusion or active transport across biological membranes has not been determined.
Subcellular Distribution Investigations Using Fluorescence Microscopy
Studies utilizing techniques like fluorescence microscopy to determine the subcellular localization of this compound have not been documented. Its distribution within different cellular compartments is therefore unknown.
Mechanistic Investigations of this compound
Due to the absence of specific studies on the chemical transformation of this compound, this section outlines potential mechanistic pathways based on the known chemistry of its constituent functional groups: the biphenyl (B1667301) core, the phenolic hydroxyl group, and the pyrrolidin-1-ylsulfonyl moiety.
Degradation Pathways Under Various Environmental Conditions (e.g., photolytic, hydrolytic stability)
The environmental persistence and degradation of this compound are likely influenced by its susceptibility to photodegradation and hydrolysis.
Photolytic Stability:
The biphenyl and phenolic portions of the molecule suggest a potential for photodegradation. Phenolic compounds are known to undergo photocatalytic degradation, a process mediated by reactions with hydroxyl radicals or superoxide (B77818) ions. openresearchlibrary.org The rate and extent of this degradation are dependent on factors such as light intensity, pH, and the presence of photosensitizers. openresearchlibrary.orgnih.govtandfonline.com The sulfonamide group can also be susceptible to photolysis, which may involve cleavage of the sulfur-nitrogen (S-N) bond. researchgate.net For sulfonamides in general, indirect photolysis, influenced by dissolved organic matter, is often the predominant mechanism of degradation under natural sunlight. nih.govtandfonline.com
Hypothetical photolytic degradation of this compound could proceed through several pathways:
Hydroxylation of the biphenyl rings: The absorption of UV light could lead to the formation of reactive oxygen species that attack the aromatic rings, introducing additional hydroxyl groups.
Cleavage of the S-N bond: Direct or indirect photolysis could induce the breaking of the sulfonamide bond, leading to the formation of biphenyl-2-ol derivatives and pyrrolidine (B122466) sulfonic acid.
Oxidation of the phenol (B47542) group: The phenolic hydroxyl group is susceptible to oxidation, which could lead to the formation of quinone-like structures and eventual ring-opening. researchgate.net
Hydrolytic Stability:
The hydrolytic stability of this compound would be largely dependent on the resilience of the sulfonamide bond to cleavage by water. Generally, N-acylsulfonamides are stable in aqueous buffer at neutral pH. nih.gov However, under acidic or basic conditions, hydrolysis can occur. The S-N bond in sulfonamides is a common site for hydrolytic cleavage, which can be influenced by intramolecular catalysis from neighboring groups. acs.orgnih.gov
Potential hydrolytic degradation pathways could include:
Acid-catalyzed hydrolysis: Under acidic conditions, protonation of the sulfonamide nitrogen would make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water, leading to S-N bond cleavage.
Base-catalyzed hydrolysis: In basic media, deprotonation of the sulfonamide nitrogen could facilitate a different mechanism of cleavage, although this is generally less common for simple sulfonamides.
The biphenyl and phenolic ether linkages, if present in related structures, are generally stable to hydrolysis under neutral conditions but can be cleaved under high-temperature and acidic conditions. actachemscand.orgresearchgate.netacs.org
Below is a hypothetical data table summarizing the potential stability of this compound under various conditions, based on the general behavior of its functional groups.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
|---|---|---|---|
| Photolytic (Simulated Sunlight) | Half-life (t1/2) | Moderate | Hydroxylated biphenyls, Biphenyl-2-ol derivatives, Pyrrolidine sulfonic acid |
| Hydrolytic (pH 4) | Half-life (t1/2) | Low to Moderate | 3'-Sulfonyl-[1,1'-biphenyl]-2-ol, Pyrrolidine |
| Hydrolytic (pH 7) | Half-life (t1/2) | High | Minimal degradation expected |
| Hydrolytic (pH 9) | Half-life (t1/2) | Moderate to High | 3'-Sulfonyl-[1,1'-biphenyl]-2-ol, Pyrrolidine |
Reactivity with Biological Nucleophiles/Electrophiles (if relevant to mechanism of action)
The reactivity of this compound with biological nucleophiles and electrophiles is likely centered around the electrophilic sulfur atom of the sulfonamide group and the nucleophilic character of the phenolic hydroxyl group and the biphenyl rings.
The sulfur atom in the sulfonamide group is electron-deficient and can be a target for nucleophilic attack. youtube.com Biological nucleophiles such as the thiol groups of cysteine residues in proteins or glutathione (B108866) could potentially react with the sulfonamide, leading to the cleavage of the S-N bond and the formation of a covalent adduct. chemrxiv.org This type of reactivity is a key aspect of the mechanism of action for some sulfonamide-containing drugs.
The phenolic hydroxyl group can act as a nucleophile and is also a site for potential enzymatic modification, such as glucuronidation or sulfation, which are common metabolic pathways for phenolic compounds. The biphenyl structure itself is relatively inert but can be subject to oxidative metabolism by cytochrome P450 enzymes, leading to hydroxylation at various positions on the aromatic rings. nih.govnih.gov
Furthermore, single-electron oxidation of the aniline-like moiety within some sulfonamide structures can lead to the formation of a radical cation. nih.gov This reactive intermediate could then undergo intramolecular aromatic nucleophilic substitution, a process that could be relevant if the compound's mechanism of action involves redox cycling. nih.gov
A summary of the potential reactivity with biological molecules is presented in the hypothetical data table below.
| Biological Moiety | Potential Reaction Type | Potential Outcome |
|---|---|---|
| Thiol groups (e.g., Cysteine, Glutathione) | Nucleophilic attack on sulfonamide sulfur | S-N bond cleavage, covalent adduct formation |
| Amine groups (e.g., Lysine) | Nucleophilic attack on sulfonamide sulfur | Possible, but likely less favorable than with thiols |
| Hydroxyl groups (e.g., Serine, Tyrosine) | Nucleophilic attack on sulfonamide sulfur | Possible, but likely less favorable than with thiols |
| Cytochrome P450 Enzymes | Oxidation | Hydroxylation of biphenyl rings |
| UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Conjugation at the phenolic hydroxyl group |
Chemical Reactivity and Derivatization of 3 Pyrrolidin 1 Ylsulfonyl 1,1 Biphenyl 2 Ol
Functional Group Interconversions of the Hydroxyl Moiety
The phenolic hydroxyl group on the biphenyl (B1667301) scaffold is a versatile handle for derivatization through several classical organic reactions.
The hydroxyl group of 3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-ol can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides under appropriate conditions to form the corresponding esters. Similarly, etherification can be achieved by reacting the phenol (B47542) with alkyl halides or other electrophilic alkylating agents, typically in the presence of a base.
Esterification: The reaction of the phenolic hydroxyl group with an acylating agent, such as an acid chloride or anhydride, in the presence of a base like pyridine (B92270) or triethylamine, would yield the corresponding ester derivative. The reactivity of this transformation is typical for phenolic compounds.
Etherification: The Williamson ether synthesis is a common method for the etherification of phenols. This involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide salt. Subsequent reaction with an alkyl halide would produce the corresponding ether.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Esterification | Acyl chloride (e.g., Acetyl chloride), Pyridine, CH₂Cl₂, Room Temperature | 3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-yl acetate (B1210297) |
| Etherification | Alkyl halide (e.g., Methyl iodide), K₂CO₃, Acetone, Reflux | 2-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl] |
The phenolic ring is susceptible to oxidation, which can lead to the formation of quinone-type structures under the influence of strong oxidizing agents. The biphenyl system, however, can influence the regioselectivity of this oxidation. In general, phenols can be oxidized, and the resulting oxidized form of related compounds like magnolol (B1675913) can still act as a scavenger of free radicals. mdpi.com
Conversely, reduction of the phenolic ring is a more challenging transformation that typically requires harsh conditions, such as high-pressure hydrogenation over a noble metal catalyst (e.g., rhodium on carbon). This process would result in the saturation of the aromatic ring to yield a cyclohexanol (B46403) derivative.
Table 2: Potential Oxidation and Reduction Reactions
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Oxidation | Fremy's salt (Potassium nitrosodisulfonate) | Biphenyl-quinone derivative |
| Reduction | H₂, Rh/C, High Pressure, High Temperature | 3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-bicyclohexyl]-2-ol |
Reactions Involving the Sulfonyl Group
The sulfonamide linkage is known for its stability; however, it can undergo cleavage or modification under specific chemical conditions.
The nitrogen-sulfur (N-S) bond in sulfonamides can be cleaved under reductive conditions. Various methods have been developed for the cleavage of sulfonamides, which are often used as protecting groups for amines. rsc.orgacs.org For instance, treatment with reducing agents like sodium amalgam or samarium iodide could potentially cleave the N-S bond to yield the corresponding amine and a sulfinic acid derivative. Recent methodologies have also explored visible light-mediated N-S bond cleavage. rsc.org
Table 3: Representative Sulfonamide Cleavage Reactions
| Reaction Type | Reagents and Conditions | Potential Products |
|---|---|---|
| Reductive Cleavage | Samarium Iodide (SmI₂), THF | 3'-Amino-[1,1'-biphenyl]-2-ol and Pyrrolidine-1-sulfinic acid |
| Photoredox Catalysis | Visible light, photocatalyst, sacrificial electron donor | 3'-Amino-[1,1'-biphenyl]-2-ol and other sulfur-containing byproducts |
The sulfur atom in the sulfonyl group is highly oxidized and electrophilic. However, direct nucleophilic attack on the sulfur atom is less common than reactions that involve cleavage of the adjacent bonds. Under certain conditions, strong nucleophiles might interact with the sulfur center, but such reactions are not typical for sulfonamides. Electrophilic reactions at the sulfur atom are generally not feasible due to its electron-deficient nature. The chemistry of sulfoxonium ylides, which involves reactions at a sulfur center, showcases the diverse reactivity of organosulfur compounds, though this is not directly applicable to the sulfonamide group in the target molecule. mdpi.comnih.gov
Modification of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring is a common scaffold in medicinal chemistry and offers several avenues for modification. nih.govnbinno.com Its saturated nature allows for the introduction of various substituents with well-defined stereochemistry. nih.gov
The nitrogen atom of the pyrrolidine ring is a nucleophilic center and can participate in reactions such as N-alkylation, N-acylation, and N-arylation, provided the sulfonamide is first cleaved. However, direct modification of the pyrrolidine ring in the intact molecule of this compound is challenging due to the presence of the electron-withdrawing sulfonyl group, which reduces the nucleophilicity of the nitrogen atom.
More feasible modifications would involve functionalization of the carbon backbone of the pyrrolidine ring. This could be achieved through strategies such as lithiation of the α-protons to the nitrogen followed by quenching with an electrophile, although the conditions for such a reaction would need to be carefully optimized. The synthesis of pyrrolidine derivatives with various functional groups is an active area of research, with methods like ring contraction of pyridines offering novel routes to functionalized pyrrolidines. nih.gov
Table 4: Potential Pyrrolidine Ring Modifications (Post-Sulfonamide Cleavage)
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| N-Alkylation | Alkyl halide, Base | N-Alkyl-pyrrolidine derivative |
| N-Acylation | Acyl chloride, Base | N-Acyl-pyrrolidine derivative |
| C-H Functionalization | Organolithium reagent, Electrophile | C-Substituted pyrrolidine derivative |
Alkylation or Acylation of the Nitrogen Atom
The nitrogen atom within the pyrrolidine ring of this compound is a tertiary amine integrated into a sulfonamide structure. This structural arrangement has significant implications for its reactivity.
Acylation: Direct acylation of the pyrrolidine nitrogen is not feasible. Acylation reactions, such as those using acyl chlorides or anhydrides, require a hydrogen atom on the nitrogen to be replaced. Since the nitrogen in the pyrrolidine ring is tertiary (bonded to two carbon atoms within the ring and the sulfur atom), it lacks the necessary proton for such a reaction to occur. While N-acylation is a common reaction for primary and secondary sulfonamides, it is not applicable here. researchgate.net
Alkylation: Alkylation of the pyrrolidine nitrogen is theoretically possible and would result in the formation of a quaternary ammonium (B1175870) salt. This reaction would involve the nitrogen atom acting as a nucleophile and attacking an alkylating agent, such as an alkyl halide (e.g., methyl iodide). However, the nucleophilicity of the nitrogen is substantially reduced by the powerful electron-withdrawing effect of the adjacent sulfonyl group. Consequently, forcing conditions, such as the use of highly reactive alkylating agents (e.g., methyl triflate) and elevated temperatures, might be required to achieve N-alkylation. The N-alkylation of primary amines is a fundamental process in organic synthesis, but achieving selective monoalkylation can be challenging; for this tertiary amine, the challenge lies in overcoming its low reactivity. nih.gov
Table 1: Predicted Reactivity of the Pyrrolidine Nitrogen
| Reaction Type | Feasibility | Expected Product | Necessary Conditions |
|---|---|---|---|
| Acylation | No | None | N/A (lacks N-H bond) |
Ring-Opening or Ring-Expansion Reactions
The pyrrolidine ring is a five-membered saturated heterocycle, which is conformationally stable and possesses minimal ring strain compared to smaller rings like aziridines.
Ring-Opening: The pyrrolidine ring in this molecule is generally robust and not susceptible to ring-opening reactions under standard chemical conditions. Nucleophilic ring-opening is a characteristic reaction of highly strained three-membered rings like epoxides and aziridines, which readily react to relieve ring strain. researchgate.netyoutube.comkhanacademy.org The N-sulfonyl group can facilitate the ring-opening of aziridines, but this reactivity does not typically extend to the much more stable pyrrolidine system. researchgate.netrsc.org Cleavage of the pyrrolidine ring would require harsh conditions, likely leading to non-selective decomposition of the molecule.
Ring-Expansion: Similarly, ring-expansion reactions of pyrrolidines are not common and typically require specific functional group arrangements that are not present in this molecule. For instance, certain rearrangements can expand a pyrrolidine to a piperidine (B6355638), but these are specialized reactions often involving intermediates like aziridinium (B1262131) ions derived from prolinols. researchgate.net
Electrophilic Aromatic Substitution on the Biphenyl Core
Electrophilic aromatic substitution (EAS) is a key reaction class for modifying the biphenyl framework. The regioselectivity of such reactions on this compound is dictated by the competing directing effects of the hydroxyl and pyrrolidinylsulfonyl substituents.
The hydroxyl group on one ring is a powerful activating group, directing incoming electrophiles to the ortho and para positions relative to itself. The pyrrolidinylsulfonyl group on the other ring is a deactivating group, directing electrophiles to the meta positions. wikipedia.org In EAS reactions, activating groups generally control the regioselectivity over deactivating groups. latech.edu Therefore, substitution is overwhelmingly expected to occur on the phenol-bearing ring.
Halogenation Reactions
Halogenation (e.g., with Br₂ or Cl₂) in the presence of a Lewis acid catalyst will proceed via electrophilic aromatic substitution.
Predicted Regioselectivity: The -OH group at the 2-position strongly directs incoming electrophiles to its ortho and para positions. The para position (C5) is sterically accessible. One ortho position is occupied by the other phenyl ring (C1), leaving the other ortho position (C3) as a potential site for substitution. Due to steric hindrance from the bulky biphenyl linkage, substitution at the C5 (para) position is generally favored. Substitution at C3 is also possible.
Table 2: Predicted Products of Monohalogenation
| Position of Substitution | Major/Minor Product | Rationale |
|---|---|---|
| C5 (para to -OH) | Major | Electronically favored and sterically accessible. |
| C3 (ortho to -OH) | Minor | Electronically favored but may experience some steric hindrance. |
Nitration and Sulfonation Studies
Nitration (typically with HNO₃/H₂SO₄) and sulfonation (with fuming H₂SO₄) are classic EAS reactions. The principles governing their regioselectivity are similar to those for halogenation.
Nitration: Studies on the nitration of substituted biphenyls confirm that the position of substitution is highly dependent on the nature and position of existing groups. semanticscholar.orgspu.eduduke.edu For this compound, the nitronium ion (NO₂⁺) will preferentially attack the activated phenolic ring. The major product is expected to be the 5-nitro derivative, with the 3-nitro derivative as a possible minor product. Nitration of the deactivated ring is highly unlikely.
Sulfonation: The sulfonation of biphenyl derivatives has been studied, showing complex product mixtures depending on the substituents. rsc.org For the target molecule, sulfonation will also occur on the activated ring. The reaction is often reversible, and product distribution can be influenced by reaction time and temperature. The primary products would be the 5-sulfonic acid and 3-sulfonic acid derivatives.
Table 3: Predicted Regioselectivity of Nitration and Sulfonation
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-ol |
Orthogonal Functionalization Strategies
Orthogonal functionalization allows for the selective modification of one functional group in the presence of others. The diverse functional groups in this compound make it an ideal candidate for such strategies.
Regioselective Derivatization at Multiple Sites
Selective derivatization can be achieved by exploiting the different reactivity of the phenolic hydroxyl group and the C-H bonds of the aromatic rings.
O-Functionalization of the Phenolic Hydroxyl: The phenolic -OH group is the most acidic proton in the molecule and can be easily deprotonated with a mild base (e.g., K₂CO₃, NaH). The resulting phenoxide is a potent nucleophile and can react with various electrophiles. This provides a straightforward route to O-alkylated and O-acylated derivatives, leaving the rest of the molecule intact. nih.govrhhz.net
O-Alkylation: Reaction with alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base yields the corresponding ether.
O-Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like pyridine affords the ester derivative.
Sequential Aromatic C-H Functionalization: After protecting or modifying the phenolic hydroxyl group (e.g., as a methyl ether), the directing effects within the molecule are altered. The O-alkyl group is still a strong ortho, para-director. This allows for a second, different electrophilic substitution reaction to be performed. Subsequently, the protecting group can be removed to reveal the derivatized phenol. This protection-functionalization-deprotection sequence is a powerful strategy for regioselective synthesis. mdpi.com
Table 4: Orthogonal Functionalization Scheme
| Step | Reaction | Site of Modification | Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | O-Alkylation (Protection) | Phenolic -OH | CH₃I, K₂CO₃ | 2-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl] |
| 2 | Bromination | C5 (para to -OCH₃) | Br₂, FeBr₃ | 5-Bromo-2-methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl] |
This strategic approach enables the synthesis of derivatives with specific substitution patterns that would be difficult to achieve through direct, single-step reactions.
Multi-Component Reactions Incorporating the Compound
A comprehensive review of scientific literature and chemical databases reveals a lack of published research specifically detailing the incorporation of this compound into multi-component reactions (MCRs). MCRs are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all starting materials, offering high efficiency and molecular diversity. nih.gov
The functional groups present in this compound, particularly the phenolic hydroxyl group, suggest theoretical potential for its use in certain types of MCRs. For instance, phenols can sometimes act as the acidic component in isocyanide-based MCRs like the Passerini reaction, which typically involves a carboxylic acid, an aldehyde or ketone, and an isocyanide. wikipedia.orgorganic-chemistry.org Similarly, the Ugi reaction, a four-component reaction, utilizes a carboxylic acid, an amine, a carbonyl compound, and an isocyanide. mdpi.comnih.gov While variations of these reactions exist where other acidic components can participate, no specific examples involving this compound have been documented.
Due to the absence of specific research findings, no data tables detailing reaction conditions, substrates, or products for multi-component reactions involving this compound can be provided. The exploration of this compound in the context of MCRs remains an uninvestigated area of chemical research.
Potential Applications and Future Directions for 3 Pyrrolidin 1 Ylsulfonyl 1,1 Biphenyl 2 Ol
Theoretical Exploration of Therapeutic Potential
The presence of the biphenyl (B1667301), pyrrolidine (B122466), and sulfonamide motifs, all of which are prevalent in numerous FDA-approved drugs, provides a strong basis for investigating the therapeutic potential of 3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-ol. nih.govwikipedia.orgresearchgate.net The biphenyl scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in drugs for a variety of conditions, including hypertension and inflammation. researchgate.netmdpi.com Similarly, the pyrrolidine ring is a versatile scaffold found in molecules designed to treat a broad spectrum of diseases, from central nervous system disorders to microbial infections. nih.govresearchgate.net The sulfonamide group is a cornerstone of medicinal chemistry, integral to antibacterial, diuretic, and anticancer medications. nih.govacs.orgsemanticscholar.org
Given the lack of empirical data for this compound, in silico methods are invaluable for predicting its biological activities and potential molecular targets. Computational tools can analyze the compound's two-dimensional structure to forecast its biological activity spectrum. nih.gov For instance, programs like PASS (Prediction of Activity Spectra for Substances) can suggest potential pharmacological effects and mechanisms of action. nih.gov
Molecular docking simulations represent another powerful in silico approach. By docking the 3D structure of the compound into the binding sites of various known drug targets, researchers can estimate its binding affinity and predict potential inhibitory or modulatory effects. semanticscholar.orgnih.gov Given the structural components, potential targets could include enzymes such as carbonic anhydrases, kinases, or proteases, which are often modulated by sulfonamide-containing molecules. nih.govnih.gov Additionally, the biphenyl moiety suggests possible interactions with targets involved in inflammatory pathways or cardiovascular regulation. researchgate.netmdpi.com Pyrrolidine sulfonamide derivatives have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-IV), relevant in diabetes treatment. frontiersin.orgnih.gov
The potential biological activities of this compound, extrapolated from its structural components, are summarized in the table below.
| Structural Moiety | Associated Biological Activities | Potential Therapeutic Areas |
| Biphenyl | Anti-inflammatory, Antihypertensive, Anticancer, Antiviral, Analgesic | Cardiovascular disease, Oncology, Infectious diseases, Pain management |
| Pyrrolidine | CNS activity, Antiviral, Antibacterial, Antimalarial, Antidiabetic | Neurology, Infectious diseases, Metabolic disorders |
| Sulfonamide | Antibacterial, Anticancer, Diuretic, Anti-inflammatory, Antiviral | Infectious diseases, Oncology, Cardiovascular disease, Inflammatory disorders |
This table is generated based on established activities of the individual chemical moieties and is intended to guide theoretical exploration.
The structure of this compound is well-suited for both SBDD and LBDD approaches to drug discovery.
Ligand-Based Drug Design (LBDD): In the absence of a known biological target, LBDD strategies can be employed. This involves comparing the compound to libraries of molecules with known biological activities. nih.gov The biphenyl, pyrrolidine, and sulfonamide fragments can be used as queries to search for structurally similar compounds, which may share similar therapeutic effects. Quantitative structure-activity relationship (QSAR) models, developed for series of biphenyl or sulfonamide derivatives, could also help in predicting the potency of the target compound and guide the design of new analogs with enhanced activity. nih.gov
Structure-Based Drug Design (SBDD): Once a potential biological target is identified (e.g., through in silico screening or experimental assays), SBDD can be utilized to optimize the compound's interaction with the target's binding site. researcher.liferesearchgate.net The key structural features of this compound offer multiple avenues for modification:
The Biphenyl Core: The dihedral angle between the two phenyl rings can be modified by introducing substituents at the ortho positions, which can influence the molecule's conformation and fit within a binding pocket.
The Pyrrolidine Ring: This ring is not planar and can adopt various conformations. nih.gov The stereochemistry of substituents on the pyrrolidine ring can be systematically varied to explore the three-dimensional pharmacophore space and optimize interactions with a target protein. researchgate.net
The Sulfonamide Linker: The sulfonamide group can act as a hydrogen bond donor and acceptor, forming key interactions with protein residues. acs.org Its geometry is relatively stable, providing a reliable anchor point for the other parts of the molecule. nih.gov
The Hydroxyl Group: The phenolic hydroxyl group on the biphenyl ring can also participate in hydrogen bonding and can be a site for further chemical modification to improve properties like solubility or potency.
Considerations for Materials Science Applications
The structural characteristics of this compound also make it an interesting candidate for applications in materials science.
Biphenyl-containing monomers are used in the synthesis of high-performance polymers, such as poly(arylene ether ketone)s, which exhibit excellent thermal stability. The biphenyl unit imparts rigidity and favorable liquid crystalline properties to polymer chains. nih.gov The hydroxyl group in this compound provides a reactive site for incorporation into polymer backbones, for example, through esterification or etherification reactions.
The resulting polymers could possess unique properties derived from the combination of the rigid biphenyl group and the polar sulfonamide and pyrrolidine moieties. These might include enhanced thermal stability, specific optical properties, or altered solubility characteristics. Functionalization of the biphenyl or pyrrolidine rings prior to polymerization could further tune the properties of the final material. For instance, the introduction of acrylate (B77674) groups could allow for the creation of crosslinked polymers. nih.gov
Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. mdpi.com this compound possesses several features that make it a promising candidate for forming supramolecular assemblies:
π-π Stacking: The biphenyl core can participate in π-π stacking interactions, which are a major driving force for the self-assembly of aromatic molecules. nih.gov
Hydrogen Bonding: The hydroxyl group and the oxygen atoms of the sulfonamide group can act as hydrogen bond acceptors, while the N-H group in a deprotonated sulfonamide or the O-H group can act as donors. These interactions can direct the formation of ordered networks.
By carefully controlling conditions such as solvent and temperature, it may be possible to induce the self-assembly of this molecule into ordered structures like nanofibers, ribbons, or vesicles. nih.govhw.ac.uk Such materials could have applications in sensing, catalysis, or as templates for the growth of other nanomaterials. hw.ac.ukusm.edu
Role in Catalysis or Organic Synthesis
The structural components of this compound suggest potential roles in catalysis and as a scaffold in organic synthesis.
Catalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in a variety of asymmetric reactions. mdpi.com Furthermore, biphenyl-based phosphine (B1218219) ligands are staples in transition metal catalysis, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org It is conceivable that this compound could be chemically modified to serve as a chiral ligand. For example, phosphine groups could be introduced onto the biphenyl rings. The pyrrolidine ring, with its potential for stereocenters, could impart chirality to the catalytic center, enabling enantioselective transformations. The sulfonamide group could modulate the electronic properties of the ligand, thereby influencing the activity and selectivity of the metal catalyst.
Organic Synthesis: Pyrrolidine sulfonamides are versatile intermediates in the synthesis of more complex heterocyclic systems. organic-chemistry.orgacs.org The title compound, with its multiple functional groups (hydroxyl, sulfonamide) and aromatic rings, could serve as a versatile scaffold for the construction of compound libraries for drug discovery or other applications. The different components of the molecule can be selectively functionalized to create a diverse range of derivatives. bohrium.com For instance, the biphenyl rings can undergo electrophilic substitution reactions, while the pyrrolidine nitrogen can be further alkylated or acylated. arabjchem.org
Use as a Ligand in Transition Metal Catalysis
The biphenyl framework is a cornerstone in the design of privileged ligands for transition metal catalysis. The substitution pattern on the biphenyl rings can significantly influence the steric and electronic properties of the resulting metal complexes, thereby tuning their catalytic activity and selectivity. Biphenyl-based ligands, such as those incorporating phosphine or bis-Schiff base functionalities, have demonstrated considerable success in various catalytic transformations, including Suzuki-Miyaura coupling and Michael reactions. researchgate.netnih.gov
The presence of a hydroxyl group and a sulfonamide nitrogen atom in this compound offers potential coordination sites for metal ions. These functionalities could allow the molecule to act as a bidentate ligand, forming stable chelate complexes with a range of transition metals. The pyrrolidinylsulfonyl group, in particular, can modulate the electron density at the metal center, which is a critical factor in catalytic performance.
| Potential Catalytic Applications | Relevant Catalyst Systems | Key Features |
| Cross-Coupling Reactions | Palladium, Nickel | Enhanced stability and activity from biphenyl backbone. |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Potential for chiral induction if the ligand is resolved. |
| Oxidation Reactions | Copper, Manganese | Redox activity of the metal center tuned by the ligand. |
This table is generated based on the potential applications of biphenyl-based ligands in transition metal catalysis.
Application as a Chiral Auxiliary or Organocatalyst
The presence of axial chirality in appropriately substituted biphenyls, coupled with the functionality of the sulfonamide group, opens up possibilities for the application of this compound in asymmetric synthesis. Chiral sulfonamides have emerged as effective organocatalysts and chiral auxiliaries in a variety of enantioselective transformations. researchtrends.net
If synthesized in an enantiomerically pure form, the atropisomeric nature of the biphenyl scaffold in this compound could be exploited to induce stereoselectivity. The hydroxyl and sulfonamide groups can participate in hydrogen bonding interactions with substrates, effectively creating a chiral environment for reactions such as aldol (B89426) additions, Michael reactions, and Diels-Alder cycloadditions. The development of practical synthetic routes to axially chiral sulfonamides and biaryl amino phenols further underscores the potential in this area. researchgate.netnih.govnih.gov
Emerging Research Areas
The convergence of the biphenyl and sulfonamide moieties within a single molecule suggests novel research directions in materials science and biomedical applications.
Exploration of Photophysical Properties for Optoelectronic Applications
Substituted biphenyls and compounds containing sulfonamide groups have been investigated for their photophysical properties, including fluorescence and charge transport characteristics. researchgate.net These properties are fundamental to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The electronic communication between the two phenyl rings of the biphenyl unit, influenced by the electron-withdrawing sulfonyl group and the electron-donating hydroxyl group, could lead to interesting intramolecular charge transfer (ICT) characteristics.
Further investigation into the absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes of this compound would be necessary to fully assess its potential in this field.
| Photophysical Property | Potential Application | Influencing Factors |
| Fluorescence | Organic Light-Emitting Diodes (OLEDs) | Substituent effects on the biphenyl rings. |
| Intramolecular Charge Transfer | Non-linear Optics | Donor-acceptor nature of the substituents. |
| Excited State Lifetime | Organic Photovoltaics (OPVs) | Molecular rigidity and aggregation behavior. |
This table outlines potential photophysical properties and their applications based on studies of similar compounds.
Bioimaging Probe Development
Fluorescent small molecules are invaluable tools in bioimaging for the visualization of cellular structures and processes. The biphenyl-sulfonamide scaffold is a promising platform for the design of fluorescent probes. Sulfonamide-based probes have been developed for the detection of various biological analytes. nih.gov Moreover, the incorporation of sulfonyl groups into fluorophores like BODIPY has been shown to enhance their properties for tumor cell imaging. nih.gov
The inherent fluorescence of the biphenyl core in this compound could potentially be modulated by its interaction with specific biological targets. The pyrrolidine and sulfonamide functionalities could also be modified to introduce targeting moieties or to tune the probe's solubility and cellular uptake.
Future Research Directions and Unanswered Questions
While the potential applications of this compound are promising, significant research is required to validate these prospects.
Advanced Mechanistic Investigations at the Atomic Level
A deep understanding of the structure-property relationships of this molecule is crucial for its rational design and application. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into its electronic structure, conformational preferences, and the energetic barriers to rotation around the biphenyl axis. doaj.orgsemanticscholar.orgnih.govkondratenko.com.ua
Future mechanistic studies should focus on:
Conformational Analysis: Determining the preferred dihedral angle between the phenyl rings and the rotational barrier, which is critical for its potential as a chiral ligand.
Electronic Properties: Calculating the HOMO and LUMO energy levels to predict its photophysical and electronic behavior.
Ligand-Metal Interactions: Modeling the coordination of the molecule to different transition metals to understand the nature of the bonding and its influence on catalytic activity.
These theoretical investigations, in conjunction with experimental validation, will be instrumental in unlocking the full potential of this compound and related compounds in catalysis, materials science, and beyond.
Exploration of Novel Synthetic Pathways
The synthesis of this compound, while not extensively detailed in current literature, can be approached through established and robust synthetic methodologies common in organic chemistry. Future research could focus on optimizing and diversifying these routes to improve yield, reduce steps, and access a wider range of analogues. The core challenges in synthesizing this molecule involve the formation of the biphenyl C-C bond and the construction of the sulfonamide linkage.
Key strategic approaches would likely revolve around modern cross-coupling reactions for the biaryl core and standard sulfonamide formation techniques. arabjchem.orgrsc.org Two plausible retrosynthetic pathways are outlined below.
Pathway A: Late-Stage Sulfonamide Formation
This approach prioritizes the construction of the biphenyl backbone first, followed by the introduction of the pyrrolidinylsulfonyl group. A key reaction in this pathway is the Suzuki-Miyaura cross-coupling, a versatile method for forming C-C bonds between aryl halides and arylboronic acids. rsc.org The synthesis could commence by coupling a protected 2-bromophenol (B46759) with 3-(chlorosulfonyl)phenylboronic acid. Subsequent reaction of the resulting biphenylsulfonyl chloride with pyrrolidine would yield the target compound after deprotection. The advantage of this route is the commercial availability of diverse boronic acids and aryl halides, allowing for flexibility.
Pathway B: Early-Stage Sulfonamide Formation
Alternatively, the sulfonamide moiety can be installed on one of the precursor rings prior to the biphenyl coupling. For instance, 3-bromoaniline (B18343) could be converted to 3-bromobenzenesulfonyl chloride, which is then reacted with pyrrolidine to form 1-((3-bromophenyl)sulfonyl)pyrrolidine. This intermediate could then undergo a Suzuki-Miyaura coupling with a suitable partner like (2-methoxyphenyl)boronic acid. rsc.org A final demethylation step would reveal the hydroxyl group, completing the synthesis. This pathway may offer advantages in terms of purification and functional group tolerance in the critical coupling step.
| Pathway | Key Reactions | Starting Materials Example | Key Intermediates | Potential Advantages |
|---|---|---|---|---|
| Pathway A: Late-Stage Sulfonamide Formation | 1. Suzuki-Miyaura Coupling 2. Sulfonamide Formation | 2-Bromophenol (protected), 3-(Chlorosulfonyl)phenylboronic acid, Pyrrolidine | 3'-(Chlorosulfonyl)-[1,1'-biphenyl]-2-ol | Convergent synthesis, modularity allows for late-stage diversification. |
| Pathway B: Early-Stage Sulfonamide Formation | 1. Sulfonamide Formation 2. Suzuki-Miyaura Coupling 3. Deprotection | 3-Bromobenzenesulfonyl chloride, Pyrrolidine, (2-Methoxyphenyl)boronic acid | 1-((3-Bromophenyl)sulfonyl)pyrrolidine | Potentially easier purification of intermediates. |
Expanding the Scope of Structure-Activity/Property Relationships
The therapeutic potential of this compound can be systematically explored by investigating its structure-activity relationships (SAR) and structure-property relationships (SPR). The molecule consists of three key structural motifs ripe for modification: the [1,1'-biphenyl]-2-ol core, the sulfonyl linker, and the pyrrolidine ring. A thorough investigation of how changes to these regions affect biological activity and physicochemical properties is a critical future direction.
Conclusion
Summary of Key Research Findings on 3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-ol
A comprehensive review of available scientific literature indicates that specific research dedicated exclusively to the compound This compound is not publicly available. Consequently, there are no direct research findings to summarize regarding its synthesis, characterization, or biological activity.
However, the structural components of the molecule—a biphenyl (B1667301) core, a pyrrolidine (B122466) ring, and a sulfonamide linker—are features present in a well-studied class of compounds with significant biological activities. Research into molecules with this scaffold has revealed potent and selective interactions with various biological targets. Notably, the biphenyl sulfonamide framework is recognized for its role in medicinal chemistry. For instance, various derivatives have been investigated for their potential as antimicrobial, antioxidant, and enzyme-inhibiting agents.
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and approved drugs, valued for its three-dimensional structure that can facilitate precise interactions with protein binding sites. unipa.it
Of particular relevance is the close structural analog, 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (also known as PF-04455242). This compound, which shares the pyrrolidin-1-ylsulfonyl-biphenyl core, was developed as a potent and selective kappa-opioid receptor (KOR) antagonist. nih.gov It demonstrated high affinity for KORs and was investigated in preclinical and early clinical studies for its potential in treating depression and addiction disorders. nih.gov The research on PF-04455242 underscores the potential of this chemical scaffold to yield centrally active compounds with high receptor selectivity.
Broader Implications of the Research for Chemical Science
While direct research on This compound is absent, the exploration of its structural class has significant implications for chemical science, particularly in the field of medicinal chemistry and drug discovery.
The study of biphenyl sulfonamide derivatives contributes to a deeper understanding of structure-activity relationships (SAR) for important therapeutic targets. The development of selective KOR antagonists, for example, has highlighted how modifications to the biphenyl rings and the amine substituents can fine-tune potency and selectivity for one opioid receptor subtype over others. nih.gov Research in this area provides a valuable blueprint for designing selective modulators for other G-protein coupled receptors (GPCRs), which are a major class of drug targets.
Furthermore, the investigation into KOR antagonists has advanced our understanding of the neurobiology of stress, mood, and substance use disorders. nih.govnih.gov The dynorphin/KOR system is implicated in the negative affective states associated with stress and drug withdrawal. nih.govresearchgate.net The development of small molecules that can selectively block this system opens up new avenues for non-addictive therapies for depression, anxiety, and addiction. acs.orgresearchgate.net The potential synthesis and study of compounds like This compound would contribute to this growing body of knowledge, helping to map the chemical space for KOR antagonism and potentially other neurological targets.
Outlook for Future Investigations and Translational Research Pathways
The absence of data on This compound presents a clear opportunity for future scientific inquiry. The primary translational goal for compounds of this class is the development of novel therapeutics for neuropsychiatric disorders. nih.gov
A logical first step would be the chemical synthesis and full characterization of the compound. Following synthesis, a key investigation would be to determine its binding affinity and functional activity at opioid receptors, particularly the kappa-opioid receptor, given the precedent set by its close analog, PF-04455242.
Future SAR studies could explore the role of the 2-ol (hydroxyl) group on the biphenyl ring. The position and nature of substituents on the aromatic rings can significantly impact binding affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov The hydroxyl group, in particular, can act as a hydrogen bond donor or acceptor, potentially forming key interactions within a receptor's binding pocket that differ from those of other substituents. unina.it Comparing the activity of This compound with its analogs would provide valuable insights into the pharmacophore requirements for KOR antagonism.
Should the compound show promising in vitro activity, preclinical studies in animal models of depression, anxiety, or addiction would be the next translational step. These investigations would aim to establish in vivo efficacy and assess its potential as a therapeutic candidate. Further research could also explore its activity on other CNS targets where biphenyl and sulfonamide motifs have been found to be active. Such a research program could ultimately determine if This compound or its derivatives could become clinically useful agents for treating challenging neurological and psychiatric conditions.
Q & A
Basic Questions
Q. What synthetic strategies are employed to prepare 3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-ol?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed C–H arylation of [1,1'-biphenyl]-2-ol derivatives. For example, trifluoromethanesulfonate intermediates (e.g., [1,1'-biphenyl]-2-yl triflate) are generated using triflic anhydride and pyridine, followed by sulfonation with pyrrolidine sulfonyl groups . Multi-step routes involving formylation, O-alkylation, and Wittig olefination have also been reported for analogous biphenyl derivatives .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR resolve substituent positions and confirm sulfonation (e.g., downfield shifts for sulfonyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% typical for research-grade compounds) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability is influenced by moisture and temperature. Store in airtight containers under inert gas (N or Ar) at –20°C. Decomposition risks arise from hydrolysis of the sulfonyl group; periodic FT-IR or NMR monitoring is recommended .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in palladium-catalyzed functionalization of the biphenyl core?
- Methodological Answer : Regioselectivity in C–H activation is governed by steric and electronic factors. Electron-withdrawing groups (e.g., sulfonyl) direct arylation to less hindered positions, as shown in Table 4 of , where 3'-substituted biphenylols yield isomers with a 3:1 preference for the meta position . Computational studies (DFT) can further elucidate transition-state energetics.
Q. How does the pyrrolidinylsulfonyl moiety influence pharmacological activity compared to parent biphenylols?
- Methodological Answer : The sulfonyl group enhances hydrogen-bonding and electrostatic interactions with biological targets. For example, in analogues like 5,5'-diallyl-2'-((4-fluorobenzyl)oxy)-[1,1'-biphenyl]-2-ol ( ), sulfonation increases cytotoxicity 5-fold by improving target binding (e.g., kinase inhibition) . Structure-activity relationship (SAR) studies via systematic substituent variation (e.g., alkylation, halogenation) are critical.
Q. What catalytic systems optimize the sulfonation step in biphenylol derivatives?
- Methodological Answer : Sulfonation efficiency depends on the choice of sulfonating agent (e.g., SOH-pyridine complexes) and base (e.g., EtN). Pd/dppf catalysts improve yields in aryl sulfonamide coupling (70–85% for biphenyl derivatives). Solvent polarity (e.g., DMF vs. THF) also impacts reaction kinetics .
Q. Are there contradictions in reported biological activities of sulfonated biphenylols?
- Methodological Answer : Yes. While some studies report enhanced anticancer activity ( ), others note reduced efficacy due to metabolic instability (e.g., sulfonate ester hydrolysis). Resolving contradictions requires comparative assays under standardized conditions (e.g., cell line panels, pharmacokinetic profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
